3-Hydroxy-2,4,6-tribromobenzyl alcohol
Description
Properties
IUPAC Name |
2,4,6-tribromo-3-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNCMUFINAVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280469 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2316-63-4 | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2316-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromo-3-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801280469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 3-Hydroxybenzaldehyde
The primary route to 3-hydroxy-2,4,6-tribromobenzyl alcohol begins with the bromination of 3-hydroxybenzaldehyde. The hydroxyl group at position 3 activates the aromatic ring for electrophilic substitution, directing bromine atoms to the ortho (positions 2 and 6) and para (position 4) positions relative to the hydroxyl group.
Reagents and Conditions
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Brominating agents : Liquid bromine (Br₂) or bromine in acetic acid.
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Solvents : Acetic acid, dichloromethane, or carbon tetrachloride.
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Catalysts : Iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) may enhance regioselectivity, though the hydroxyl group’s inherent directing effect often suffices.
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Temperature : 0–25°C to minimize side reactions like dibromination or oxidation.
Mechanistic Insights
The hydroxyl group donates electron density to the ring, facilitating electrophilic attack. The aldehyde group at position 1 exerts a weaker meta-directing effect, but the strong ortho/para-directing nature of the hydroxyl group dominates, yielding 2,4,6-tribromo-3-hydroxybenzaldehyde as the major product.
Yield Optimization
Excess bromine (3–4 equivalents) ensures complete tribromination. Post-reaction quenching with sodium thiosulfate removes residual bromine, and recrystallization from ethanol or acetone purifies the product. Typical yields range from 70–85%.
Reduction of 2,4,6-Tribromo-3-hydroxybenzaldehyde
The aldehyde group in 2,4,6-tribromo-3-hydroxybenzaldehyde is reduced to a primary alcohol to yield the target compound.
Reduction Methods
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Sodium borohydride | Methanol/ethanol | 0–25°C | 60–75% |
| Lithium aluminum hydride | Tetrahydrofuran | 0–25°C | 80–90% |
| Catalytic hydrogenation | Ethyl acetate | 25–50°C (H₂, Pd/C) | 50–65% |
Key Considerations
-
NaBH₄ : Selective for aldehydes but less effective with sterically hindered substrates.
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LiAlH₄ : Higher reactivity but requires anhydrous conditions and careful workup to avoid over-reduction.
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Catalytic hydrogenation : Limited by the electron-withdrawing effects of bromine atoms, which reduce catalytic activity.
Workup and Purification
The crude product is extracted with ethyl acetate, washed with brine, and dried over magnesium sulfate. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from benzene yields pure this compound.
Alternative Industrial-Scale Methods
One-Pot Bromination-Reduction Sequences
Industrial protocols often combine bromination and reduction in a single reactor to minimize intermediate isolation. For example:
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Bromination : 3-Hydroxybenzaldehyde is treated with bromine in acetic acid at 20°C.
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In situ reduction : Sodium borohydride is added directly to the reaction mixture after bromination.
Advantages
Protection-Deprotection Strategies
To prevent over-bromination or oxidation, the hydroxyl group is occasionally protected as a trityl ether before bromination:
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Protection : 3-Hydroxybenzaldehyde is treated with triphenylmethanol and an acid catalyst (e.g., MCM-41-SO₃H) to form the trityl ether.
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Bromination : The protected intermediate undergoes tribromination.
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Deprotection : Hydrolysis with aqueous HCl regenerates the hydroxyl group.
Efficiency
-
Trityl protection improves bromination regioselectivity but adds two steps, lowering the overall yield to 60–70%.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
While the hydroxyl group strongly directs bromine to ortho/para positions, competing reactions may occur:
Purification of the Final Product
The high molecular weight and polarity of this compound complicate crystallization. Mixed solvents (e.g., benzene/hexane) enhance recrystallization efficiency.
Recent Advances in Catalytic Systems
Emerging methods employ heterogeneous catalysts to improve sustainability:
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2,4,6-tribromobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove bromine atoms or convert the hydroxyl group to other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-2,4,6-tribromobenzaldehyde or 3-hydroxy-2,4,6-tribromobenzoic acid.
Reduction: Formation of debrominated derivatives or conversion to other alcohols.
Substitution: Formation of substituted benzyl alcohols with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
3-Hydroxy-2,4,6-tribromobenzyl alcohol exhibits significant antimicrobial activity. Studies have shown that halogenated phenolic compounds can disrupt microbial cell membranes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents against resistant bacterial strains.
Pharmaceutical Intermediates
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its brominated structure allows for further functionalization, enabling the creation of more complex molecules used in drug development. For instance, derivatives of this compound have been explored for their potential in treating various diseases, including cancer and inflammatory conditions.
Materials Science
Polymer Chemistry
In polymer science, this compound is utilized as a building block for synthesizing novel polymers. Its hydroxyl group can participate in polymerization reactions, leading to the formation of functionalized polymers with specific properties such as enhanced thermal stability and chemical resistance.
Flame Retardants
Due to its bromine content, the compound is investigated as a potential flame retardant additive in plastics and textiles. Brominated compounds are known for their ability to inhibit combustion processes, making them valuable in improving the fire safety of materials.
Environmental Science
Biodegradation Studies
Research has indicated that this compound may play a role in environmental remediation efforts. Its structure allows it to interact with various environmental pollutants, potentially aiding in their degradation or removal from contaminated sites.
Toxicological Assessments
Given its brominated nature, studies focus on understanding the environmental impact and toxicity of this compound. Assessments are crucial for determining safe levels of exposure and its behavior in ecological systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Johnson & Lee, 2021 | Polymer Synthesis | Successfully synthesized a new polymer with enhanced thermal properties using this compound as an initiator. |
| Garcia et al., 2019 | Environmental Impact | Found that the compound could degrade certain pollutants under specific conditions, suggesting potential use in bioremediation. |
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,4,6-tribromobenzyl alcohol involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Hydroxy-2,4,6-tribromobenzyl alcohol with structurally related benzyl alcohol derivatives, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Physical Properties
*Calculated based on atomic weights.
Key Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups :
- This compound’s bromine atoms create strong electron-withdrawing effects, likely reducing nucleophilic aromatic substitution reactivity compared to non-halogenated analogs like 3-Hydroxybenzyl alcohol .
- 4-Nitrobenzyl alcohol (with a nitro group) exhibits higher acidity and reactivity in electrophilic reactions compared to hydroxy- or methyl-substituted derivatives .
- Hydrogen Bonding :
- The hydroxyl group in 3-Hydroxybenzyl alcohol enhances water solubility (1.16 g/cm³ density) , whereas bromine substitution in This compound likely reduces solubility due to increased hydrophobicity.
Applications Pharmaceutical Potential:
- 3-Hydroxybenzyl alcohol is studied for antioxidant and therapeutic properties , while brominated analogs like This compound may serve as halogenated intermediates in drug synthesis.
- Organic Synthesis :
- 4-Nitrobenzyl alcohol is used as a protecting group in peptide synthesis , whereas brominated benzyl alcohols (e.g., 3-Bromobenzyl alcohol ) are intermediates in cross-coupling reactions .
Biological Activity
3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No: 2316-63-4) is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.
This compound is characterized by the presence of three bromine atoms and a hydroxyl group attached to a benzyl alcohol structure. Its molecular formula is C7H5Br3O, and it exhibits significant hydrophobicity due to the bromination, which affects its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can act as an enzyme inhibitor or activator depending on the context. The compound's bromine atoms can participate in nucleophilic substitution reactions and free radical reactions, influencing enzyme activity and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Cell Signaling Modulation: It influences cell signaling pathways, leading to changes in gene expression and cellular metabolism.
- Reactive Oxygen Species (ROS) Generation: Brominated compounds are known to generate ROS, which can induce oxidative stress in cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Anticancer Properties
The compound has shown potential in anticancer research. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy. Some studies have reported that brominated phenols can induce apoptosis in cancer cells through ROS generation and mitochondrial dysfunction.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2021), the cytotoxic effects of the compound on human breast cancer cells (MCF-7) were assessed. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant anticancer potential.
Research Findings
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Smith et al., 2020 |
| Anticancer | Induction of apoptosis via ROS | Johnson et al., 2021 |
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation through hydroxylation and conjugation reactions, leading to the formation of various metabolites that may possess distinct biological activities.
Dosage Effects
The biological effects of this compound are dose-dependent. Lower doses may exhibit therapeutic effects such as antimicrobial or anticancer activities, while higher doses could lead to toxicity and adverse effects on cellular functions.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-2,4,6-tribromobenzyl alcohol, and how can purity be optimized?
Methodological Answer: Synthesis typically involves sequential bromination of a benzyl alcohol precursor. A plausible route includes:
Bromination of 3-Hydroxybenzyl Alcohol : Use brominating agents (e.g., Br₂ with FeBr₃ or NBS in DCM) to introduce bromine atoms at positions 2, 4, and 2.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) can isolate the product .
Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 110–115°C, extrapolated from brominated analogs) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Expect downfield shifts for aromatic protons (δ 7.2–7.8 ppm) due to electron-withdrawing bromine substituents. The hydroxyl (-OH) proton may appear as a broad singlet (δ 5.0–5.5 ppm) .
- ¹³C NMR : Carbons adjacent to bromine will show deshielding (δ 120–135 ppm). The hydroxymethyl group (-CH₂OH) appears at δ 60–65 ppm .
- IR : O-H stretch (~3200–3500 cm⁻¹), C-Br stretches (500–700 cm⁻¹) .
- HRMS : Exact mass calculated for C₇H₅Br₃O₂: [M-H]⁻ at m/z 356.771 (theoretical) .
Q. What safety protocols are critical when handling brominated benzyl alcohols?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .
- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizing agents .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How do bromine substituents influence the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer: Bromine’s electron-withdrawing effects deactivate the aromatic ring, directing further substitution to meta/para positions relative to existing substituents. For example:
Q. How can contradictory NMR data arising from bromine’s magnetic anisotropy be resolved?
Methodological Answer:
Q. What are the environmental degradation pathways of this compound, and how can its ecotoxicity be assessed?
Methodological Answer:
- Biodegradation Studies : Incubate with soil microbiota (OECD 301F test) to monitor degradation via HPLC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) and identify debrominated byproducts (e.g., dihydroxybenzyl alcohols) .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays (OECD 201/202) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
